(Z)-5-(2-bencilidenhidrazinocarbonil)-2,4-dimetil-1H-pirrol-3-carboxilato de etilo

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

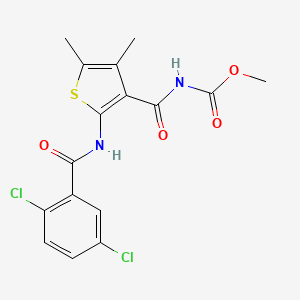

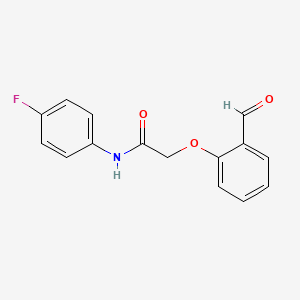

Ethyl 2,4-dimethyl-5-{N’-[(1Z)-phenylmethylidene]hydrazinecarbonyl}-1H-pyrrole-3-carboxylate is a complex organic compound that belongs to the class of pyrrole derivatives. This compound is characterized by its unique structure, which includes a pyrrole ring substituted with various functional groups, making

Aplicaciones Científicas De Investigación

Propiedades espectrales: Se han estudiado los espectros de absorción y fluorescencia de este compuesto y sus derivados. Los sustituyentes donadores de electrones conducen a desplazamientos batocrómicos en los máximos de absorción y fluorescencia, lo que indica su sensibilidad a la polaridad del disolvente .

Cruce intersistema: Al irradiar con láser, la dienona no sustituida experimenta cruce intersistema al estado triplete con una vida media de 0,7–3,0 μs. Para ciertos derivados, se forman fotoproductos estables. Estas propiedades son relevantes para aplicaciones en láseres de colorante, fotosensibilizadores y almacenamiento de información óptica .

Compuestos anti-melanogénicos

Las características estructurales del compuesto han inspirado el diseño de nuevos agentes anti-melanogénicos. Los derivados análogos, como (Z)-5-(sustituido bencilideno)-3-fenil-2-tioxotiazolidin-4-ona, exhiben actividad inhibitoria de la tirosinasa. Estos compuestos prometen ayudar a controlar la hiperpigmentación .

Actividad antioxidante

Otra vía de interés radica en el potencial antioxidante de los compuestos relacionados. Por ejemplo, se han sintetizado y evaluado análogos de (Z)-5-(sustituido bencilideno)-3-ciclohexil-2-tioxotiazolidin-4-ona con sustituyentes hidroxilo, metoxilo y/o bromo para la inhibición de la tirosinasa de los hongos y la tirosinasa celular .

Mecanismo De Acción

Target of Action

The primary target of (Z)-ethyl 5-(2-benzylidenehydrazinecarbonyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate is tyrosinase , a critical enzyme responsible for melanogenesis . This compound has been designed based on the structural features of potent tyrosinase inhibitors .

Mode of Action

This compound interacts with its target, tyrosinase, by inhibiting its activity. It has been found to inhibit mushroom tyrosinase more potently than kojic acid . The compound’s mode of action is competitive, as indicated by kinetic study results .

Biochemical Pathways

The compound affects the melanogenesis pathway by inhibiting the activity of tyrosinase, a rate-determining enzyme in this pathway . By inhibiting tyrosinase, it reduces the production of melanin, a pigment responsible for skin color .

Pharmacokinetics

It is noted that the compound and its analogs demonstrate good drug-likeness properties , suggesting favorable absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The molecular and cellular effects of the compound’s action include the inhibition of cellular tyrosinase and the reduction of melanin production . In particular, one of the analogs of the compound, which possesses a catechol group, exerted an extremely potent anti-melanogenic effect .

Análisis Bioquímico

Biochemical Properties

The compound interacts with various enzymes and proteins, playing a role in biochemical reactions. It has been found to be potently cytotoxic to all cancer cell lines tested . This suggests that it may interact with enzymes and proteins involved in cell growth and division, potentially inhibiting their function.

Cellular Effects

(Z)-ethyl 5-(2-benzylidenehydrazinecarbonyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate influences cell function by exerting cytotoxic effects on various types of cells . It may impact cell signaling pathways, gene expression, and cellular metabolism, leading to changes in cell function and potentially inducing cell death.

Molecular Mechanism

The compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression . The total binding energies of docked compounds are correlated well with cytotoxic potencies against lung, ovarian, melanoma, and colon cancer cell lines .

Propiedades

IUPAC Name |

ethyl 5-[[(Z)-benzylideneamino]carbamoyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O3/c1-4-23-17(22)14-11(2)15(19-12(14)3)16(21)20-18-10-13-8-6-5-7-9-13/h5-10,19H,4H2,1-3H3,(H,20,21)/b18-10- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJWDLKSFKVADCR-ZDLGFXPLSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C1C)C(=O)NN=CC2=CC=CC=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=C(NC(=C1C)C(=O)N/N=C\C2=CC=CC=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)acrylamide](/img/structure/B2529060.png)

![N-(5-fluoro-2-methylphenyl)-2-{4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2529056.png)

![N-(2-{4'-fluoro-1',2'-dihydrospiro[cyclopentane-1,3'-indol]-1'-yl}-2-oxoethyl)-N-methylprop-2-enamide](/img/structure/B2529071.png)

![3-Bromo-4-{[1-(4-phenyloxane-4-carbonyl)pyrrolidin-3-yl]oxy}pyridine](/img/structure/B2529072.png)

![(Z)-3-(3-nitrophenyl)-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)acrylonitrile](/img/structure/B2529065.png)

![N-{3-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-3-oxopropyl}but-2-ynamide](/img/structure/B2529066.png)

![(E)-2-cyano-N-(2-hydroxy-4-nitrophenyl)-3-[5-(4-methoxy-2-nitrophenyl)furan-2-yl]prop-2-enamide](/img/structure/B2529067.png)